molecular formula C7H5NO4 B1580859 5-Nitro-1,3-benzodioxole CAS No. 2620-44-2

5-Nitro-1,3-benzodioxole

Cat. No. B1580859
CAS RN: 2620-44-2
M. Wt: 167.12 g/mol
InChI Key: SNWQAKNKGGOVMO-UHFFFAOYSA-N
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Description

5-Nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H5NO4 . It is also known by other names such as 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-(Methylenedioxy)-1-nitrobenzene, and Benzene, 1,2-(methylenedioxy)-4-nitro- .


Molecular Structure Analysis

The molecular weight of 5-Nitro-1,3-benzodioxole is 167.1189 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The vibrational wavenumber of 5-Nitro-1,3-benzodioxole (NBD) are obtained and the complete assignments are performed on the basis of the total energy distribution (TED) of the vibrational modes . The results are compared with experimental frequencies that are obtained from FT-IR and FT-Raman spectra .


Physical And Chemical Properties Analysis

5-Nitro-1,3-benzodioxole has a molecular formula of C7H5NO4 . Its average mass is 167.119 Da and its monoisotopic mass is 167.021851 Da .

Scientific Research Applications

Field

The field of application is Medical Science , specifically Oncology .

Application

5-Nitro-1,3-benzodioxole derivatives have been used to improve the anti-tumor efficiency of arsenicals . Arsenicals have been widely used in the treatment of cancers such as leukemia and other tumors .

Method

The 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors . The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors .

Results

They performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo . The fabricated arsenicals reversed the hemogram of tumor-bearing mice to normal and eliminated the tumor without causing damage to any organs .

Chemical Synthesis

Field

The field of application is Chemistry , specifically Organic Synthesis .

Application

5-Nitro-1,3-benzodioxole has been used in the acylation process of 1,3-benzodioxole .

Future Directions

The study mentioned earlier suggests that further chemical modification of 5-Nitro-1,3-benzodioxole, such as adding highly effective electron acceptors and donors, could raise the light harvesting efficiency (LHE) of the DSSC . This indicates potential future directions for research and application of this compound in the field of solar energy.

properties

IUPAC Name

5-nitro-1,3-benzodioxole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWQAKNKGGOVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062558
Record name 1,3-Benzodioxole, 5-nitro-
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Molecular Weight

167.12 g/mol
Source PubChem
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 1,2-(Methylenedioxy)-4-nitrobenzene
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Product Name

5-Nitro-1,3-benzodioxole

CAS RN

2620-44-2
Record name 6-Nitro-1,3-benzodioxole
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Record name 5-Nitro-1,3-benzodioxole
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Record name 1,3-Benzodioxole, 5-nitro-
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Synthesis routes and methods I

Procedure details

1,3-Benzodioxole (10.0 g, 82 mmol) was added dropwise to a solution of con. HNO3 (65%-68%, 18 g) in H2O (39 g) at 6065° C. The mixture was then heated to 90° C. and stirred for 2 h at this temperature. The mixture was cooled to room temperature and poured into ice/water, filtered to give compound 5-nitrobenzo[d][1,3]dioxole (12.0 g, 87%) as a yellow solid. LCMS: 168 [M+1]+; 1H NMR (DMSO-d6) δ 6.27 (s, 2H), 7.12 (d, 1H, J=12 Hz), 7.76 (d, 1H, 3.2 Hz), 7.91 (dd, 1H, J1=12 Hz, J2=3.2 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
18 g
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reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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39 g
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Reaction Step Four

Synthesis routes and methods II

Procedure details

12.2 g of 1,3-benzodioxole were placed in 75 ml of glacial acetic acid in a 250 ml sulfonation flask equipped with stirrer, thermometer and dropping funnel and then nitrated at 15°-25° C. by the dropwise addition of 9 ml of nitric acid(d=1.4) in 30 ml of glacial acetic acid. The mixture was stirred at room temperature overnight, the precipitated crystals were removed by filtration under suction, washed with water and recrystallized from alcohol. There were obtained 14.0 g of 5-nitro-1,3-benzodioxole of melting point 149°-150° C. and from the mother liquor an additional 2.0 g of melting point 148°-149° C. Total yield: 90.6% of theory.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 150 mls. of concentrated nitric acid cooled to and maintained at 0°C. is added 100 gms. of methylenedioxybenzene dropwise with vigorous stirring. At the end of the addition, the reaction mixture is diluted with several volumes of water, the precipitated solids collected by vacuum filtration and washed with several portions of water. Recrystallization of the crude solids from methanol provided 1-nitro-3,4-methylenedioxybenzene, m.p. 130°-141°C.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
MAR Matos, CCS Sousa… - Journal of Chemical & …, 2007 - ACS Publications
The standard (p = 0.1 MPa) molar energies of combustion in oxygen, at T = 298.15 K, of four 1,3-benzodioxole derivatives (5-oxoethyl-1,3-benzodioxole, 5-cyano-1,3-benzodioxole, 5-…
Number of citations: 11 pubs.acs.org
R Meenakshi - RSC advances, 2016 - pubs.rsc.org
The vibrational wavenumber of 5-nitro-1,3-benzodioxole (NBD) are obtained and the complete assignments are performed on the basis of the total energy distribution (TED) of the …
Number of citations: 7 pubs.rsc.org
CY Panicker, HT Varghese… - Oriental Journal of …, 2012 - search.proquest.com
FTIR and FT-Raman spectrum of 5,-benzo-1, 3-benzodioxole were recorded and analyzed. The vibrational wavenumbers were examined theoretically using the Gaussian03 set of …
Number of citations: 12 search.proquest.com
L Lajide, P Escoubas, J Mizutani - Journal of agricultural and food …, 1993 - ACS Publications
In a leaf disk choice bioassay against Spodoptera litura larvae, aristolochic acids 2 and 4 showed the strongest antifeedantactivity when compared to phenanthrene, 1, 3-benzodioxole, …
Number of citations: 13 pubs.acs.org
MW Anders, JM Sunram, CF Wilkinson - Biochemical pharmacology, 1984 - Elsevier
Carbon monoxide is a minor product formed during the cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles. Studies with [2- 13 C]methylene 1,3-benzodioxoles established that …
Number of citations: 46 www.sciencedirect.com
M Poraj-Kobielska, M Kinne, R Ullrich, K Scheibner… - Analytical …, 2012 - Elsevier
Rapid and simple spectrophotometric methods are required for the unambiguous detection of recently discovered fungal peroxygenases in vivo and in vitro. This paper describes a …
Number of citations: 33 www.sciencedirect.com
M Suzuki, Y Nishida, Y Ohguro… - … -Sendai Institute of …, 2005 - library.navoiy-uni.uz
From bi-functional methyl 5-nitro-1, 3-benzodioxole-4-carboxylates designed as artificial β-amino acid homologues, a series of chemo-functional 5-amide derivatives (acrylamide, …
Number of citations: 1 library.navoiy-uni.uz
A Knorrscheidt, J Soler, N Hünecke… - ACS …, 2021 - ACS Publications
Unspecific peroxygenases (UPOs) enable oxyfunctionalizations of a broad substrate range with unparalleled activities. Tailoring these enzymes for chemo- and regioselective …
Number of citations: 27 pubs.acs.org
SE Lewis, CF Wilkinson, JW Ray - Biochemical Pharmacology, 1967 - Elsevier
The epoxidation of aldrin by microsomal preparations from houseflies and pig liver was markedly inhibited by a number of derivatives of 1,3-benzodioxole. The epoxidation system from …
Number of citations: 75 www.sciencedirect.com
K Ebner, LJ Pfeifenberger, C Rinnofner… - Catalysts, 2023 - mdpi.com
Since 2004, unspecific peroxygenases, in short UPOs (EC. 1.11.2.1), have been explored. UPOs are closing a gap between P450 monooxygenases and chloroperoxidases. These …
Number of citations: 6 www.mdpi.com

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